
5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azidomethyl groups are commonly used in the synthesis of various organic compounds due to their reactivity . They can be incorporated into molecules to modify their properties or to serve as a functional group for further reactions .
Synthesis Analysis
The synthesis of azidomethyl compounds often involves the reaction of an appropriate precursor molecule with an azide ion . The specific synthesis pathway would depend on the structure of the precursor molecule and the desired product .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various analytical techniques such as X-ray diffraction . The exact structure of “5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride” would need to be determined experimentally .
Chemical Reactions Analysis
Azidomethyl compounds can participate in a variety of chemical reactions, including those involving the azide group . The specific reactions that “this compound” can undergo would depend on its molecular structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined using various analytical techniques . The specific properties of “this compound” would need to be determined experimentally .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
5-(Azidomethyl)-2,3-dihydro-1H-isoindole hydrochloride's role in scientific research primarily involves its utility in chemical synthesis, contributing to the development of various chemical compounds. The substance is instrumental in the synthesis of novel chemical entities due to its azidomethyl group, which offers a versatile functional handle for further chemical transformations. For instance, nucleophilic tele-substitution in chloroformyl indoles with sodium azide can result in the formation of azidoindoles, showcasing the azide group's reactivity and its potential to open new synthetic pathways for indole derivatives (Pluta et al., 1988). Additionally, azido compounds like 5-(Azidomethyl)-2,3-dihydro-1H-isoindole hydrochloride have been explored for orthogonal synthesis methods, enabling the creation of isoindole and isoquinoline derivatives, highlighting the compound's significance in expanding the chemical space of heterocyclic chemistry (Hui & Chiba, 2009).
Bioreductive Antitumor Agents
Research into bioreductively activated antitumor agents has also benefited from compounds structurally related to 5-(Azidomethyl)-2,3-dihydro-1H-isoindole hydrochloride. The exploration of 2-cycloalkyl and 2-alkyl indoloquinones, substituted with aziridines including those bearing azido groups, has demonstrated promising cytotoxicity against hypoxic cells. Such studies underscore the potential of azido-substituted compounds in the development of more effective cancer therapies by targeting hypoxic tumor environments, a hallmark of many solid tumors (Naylor et al., 1997).
Chemiluminescence in Analytical Chemistry
The scientific applications of 5-(Azidomethyl)-2,3-dihydro-1H-isoindole hydrochloride extend into analytical chemistry as well. Compounds containing azidomethyl groups, similar to this chemical, have been utilized in developing highly sensitive chemiluminescence derivatization reagents. These reagents are particularly valuable in detecting low concentrations of biomolecules in complex matrices, offering a powerful tool for bioanalytical applications and enhancing the sensitivity and specificity of various analytical methods (Ishida et al., 1997).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. For pharmaceutical compounds, this often involves binding to a specific receptor or enzyme . The mechanism of action of “5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride” would need to be determined experimentally .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some azidomethyl compounds can be explosive under certain conditions . Appropriate safety precautions should be taken when handling "5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride" .
Direcciones Futuras
The future directions for research on “5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride” would depend on its properties and potential applications. For example, if it has promising pharmaceutical properties, further studies could focus on its mechanism of action and potential therapeutic uses .
Propiedades
IUPAC Name |
5-(azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-13-12-4-7-1-2-8-5-11-6-9(8)3-7;/h1-3,11H,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZCOLILQQMEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)CN=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
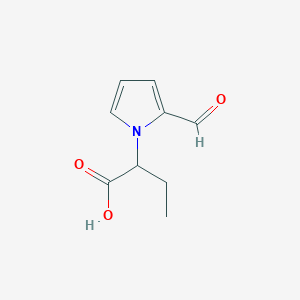


![(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2753323.png)

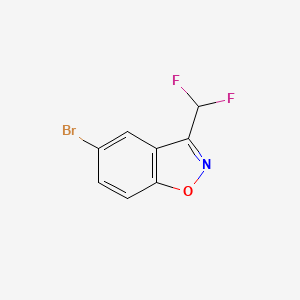
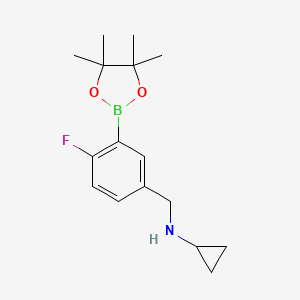
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753329.png)
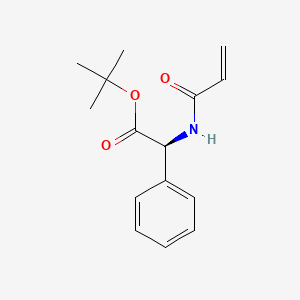
![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)

![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2753339.png)
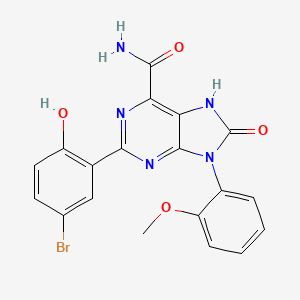
![1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2753343.png)
